REACTION_CXSMILES
|
[CH3:1][CH:2]1[N:7]([CH3:8])[CH2:6][CH2:5][N:4]([CH:9]2[CH2:14][CH2:13][N:12](CC3C=CC=CC=3)[CH2:11][CH2:10]2)[CH2:3]1>C(O)C.[OH-].[Pd+2].[OH-].[C]>[CH3:1][CH:2]1[N:7]([CH3:8])[CH2:6][CH2:5][N:4]([CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH2:3]1 |f:2.3.4.5|
|
Name
|
4-(3,4-dimethyl-1-piperazinyl)-1-benzylpiperidine
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
CC1CN(CCN1C)C1CCN(CC1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium hydroxide carbon
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-].[C]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is subjected to catalytic hydrogenation at 50° C. under atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(CCN1C)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |